molecular formula C12H7ClF3N B15230631 3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine CAS No. 4393-94-6

3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine

Cat. No.: B15230631
CAS No.: 4393-94-6
M. Wt: 257.64 g/mol
InChI Key: QABPUPMQWFKXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine typically involves the halogenation and trifluoromethylation of pyridine derivatives. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions . For instance, the reaction can be carried out in a fluidized-bed reactor using chlorine and hydrogen fluoride as reactants, with a chromium-aluminum catalyst at a temperature of around 300°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation and trifluoromethylation processes. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the halogen and fluorine-containing reagents .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable compound in various applications .

Properties

CAS No.

4393-94-6

Molecular Formula

C12H7ClF3N

Molecular Weight

257.64 g/mol

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C12H7ClF3N/c13-11-4-3-9(12(14,15)16)6-10(11)8-2-1-5-17-7-8/h1-7H

InChI Key

QABPUPMQWFKXOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.